molecular formula C18H14N2O5 B5571482 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid

4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid

Cat. No. B5571482
M. Wt: 338.3 g/mol
InChI Key: WKNKQRHFWFZUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid, also known as DIAMBA, is a small molecule that has been synthesized and studied for its potential therapeutic applications. DIAMBA is a derivative of isoindoline-1,3-dione and has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

Detoxification and Metabolic Studies

Metabolic Profiling and Detoxification

Research on benzoic acid derivatives, including studies on detoxification mechanisms through glycine conjugation, has highlighted their physiological significance and potential health consequences of uncontrolled ingestion. Metabolomics studies utilizing benzoic acid have uncovered metabolic perturbations and the maintenance of glycine homeostasis during detoxification, suggesting their utility in understanding metabolic responses to xenobiotics (Irwin et al., 2016).

Antibiotic Research

Development of Novel Antibiotics

Some benzoic acid derivatives have been explored for their antibacterial properties. For instance, studies on boron-containing antibiotics targeting bacterial leucyl tRNA synthetase indicate the potential of such compounds in treating serious Gram-negative infections. This research underscores the importance of novel benzoic acid derivatives in developing new antibiotics (Bowers et al., 2013).

Analytical Chemistry and Biochemistry

Analytical Methods for Biomarker Detection

Benzoic acid derivatives are instrumental in developing analytical methods for detecting specific metabolites or biomarkers. For example, the identification of urinary metabolites related to various substances highlights the role of benzoic acid derivatives in bioanalytical chemistry, aiding in the diagnosis and understanding of metabolic disorders or exposure to environmental toxins (Osterloh et al., 1983).

Dermatological Research

Contact Dermatitis and Allergic Reactions

Studies have also focused on the dermatological effects of benzoic acid derivatives, including their role in contact dermatitis and allergic reactions. Research into occupational exposure to specific derivatives has contributed to our understanding of workplace-related health risks and the development of safety protocols to prevent allergic diseases (Suojalehto et al., 2017).

properties

IUPAC Name

4-[[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-15(19-9-11-5-7-12(8-6-11)18(24)25)10-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNKQRHFWFZUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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